Tridecyl acrylate
Overview
Description
Tridecyl acrylate is an organic compound with the molecular formula C16H30O2. It is an ester formed from acrylic acid and tridecyl alcohol. This compound is primarily used in the production of polymers and copolymers, which are utilized in various industrial applications such as adhesives, coatings, and sealants .
Mechanism of Action
Target of Action
Tridecyl acrylate primarily targets the respiratory system . It is a synthetic compound that can interact with biological systems, potentially causing various effects depending on the exposure level and duration .
Mode of Action
It is known that it can cause irritation to the respiratory system, which suggests that it may interact with respiratory tissues and cells .
Biochemical Pathways
Some studies suggest that acrylic polymers, a group to which this compound belongs, can be biodegraded by certain microorganisms and enzymes . This suggests that this compound may interact with metabolic pathways involved in biodegradation .
Pharmacokinetics
It is known that this compound is a liquid compound with a molecular weight of 25441 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of this compound action is irritation to the respiratory system . This can lead to symptoms such as coughing, shortness of breath, and other respiratory discomforts.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecyl acrylate is synthesized through the esterification reaction between acrylic acid and tridecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where acrylic acid and tridecyl alcohol are fed into a reactor along with a catalyst. The reaction mixture is heated to the appropriate temperature to promote esterification. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Tridecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to acrylic acid and tridecyl alcohol.
Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of the acrylate group
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with water are used to hydrolyze the ester bond.
Addition Reactions: Nucleophiles such as amines or thiols can add to the double bond of the acrylate group.
Major Products Formed:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Acrylic acid and tridecyl alcohol.
Addition Reactions: Adducts formed by the addition of nucleophiles to the acrylate group
Scientific Research Applications
Tridecyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties for various applications.
Biology: Polymers derived from this compound are used in the development of biomaterials for medical applications such as drug delivery systems and tissue engineering.
Medicine: It is used in the formulation of medical adhesives and coatings for medical devices.
Industry: this compound-based polymers are used in the production of adhesives, coatings, sealants, and other materials with specific performance characteristics
Comparison with Similar Compounds
Tridecyl acrylate can be compared with other similar compounds such as:
Lauryl acrylate: Similar in structure but with a shorter alkyl chain, leading to different physical properties.
Isodecyl acrylate: Has a branched alkyl chain, which can affect the polymerization behavior and the properties of the resulting polymers.
Octadecyl acrylate: Has a longer alkyl chain, resulting in different solubility and mechanical properties of the polymers formed
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and flexibility in the resulting polymers. This makes it suitable for applications where a combination of these properties is desired .
Properties
IUPAC Name |
tridecyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16(17)4-2/h4H,2-3,5-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOALFFJGWSCQEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051987 | |
Record name | Tridecyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [MSDSonline] | |
Record name | 2-Propenoic acid, tridecyl ester | |
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Record name | Tridecyl acrylate | |
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Boiling Point |
150 °C @ 10 MM HG | |
Record name | TRIDECYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6078 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
132 °C (OPEN CUP) | |
Record name | TRIDECYL ACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6078 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER | |
Record name | TRIDECYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6078 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9 | |
Record name | TRIDECYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6078 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
3076-04-8 | |
Record name | Tridecyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3076-04-8 | |
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Record name | Tridecyl acrylate | |
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Record name | TRIDECYL ACRYLATE | |
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Record name | 2-Propenoic acid, tridecyl ester | |
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Record name | Tridecyl acrylate | |
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Record name | Tridecyl acrylate | |
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Record name | TRIDECYL ACRYLATE | |
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Record name | TRIDECYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6078 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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